N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a sulfonamide group, and a dihydroindene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indene core One common approach is the reaction of 2,3-dihydro-1H-indene with a suitable hydroxy group donor under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.
Biology: Research has shown that this compound exhibits biological activity, including potential antimicrobial and antioxidant properties. It may be used in the development of new drugs or treatments.
Medicine: The compound's sulfonamide group is of particular interest in medicinal chemistry, as sulfonamides are known for their antibacterial properties. It may be explored for use in antibiotics or other therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other chemical products that require specific structural features.
Mechanism of Action
The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group, in particular, is known to bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. The hydroxy group may also play a role in enhancing the compound's solubility and bioavailability.
Comparison with Similar Compounds
Indole Derivatives: These compounds share the indene core but may have different substituents or functional groups.
Sulfonamide Derivatives: Other sulfonamide compounds may have different aromatic rings or substituents.
Uniqueness: N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide stands out due to its specific combination of hydroxy and sulfonamide groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-7-8-17(9-14(13)2)23(21,22)19-12-18(20)10-15-5-3-4-6-16(15)11-18/h3-9,19-20H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSRNVPNFVDQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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